1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide
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Description
1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C21H25ClN2O4S and its molecular weight is 436.95. The purity is usually 95%.
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Biological Activity
1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a compound of significant interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C25H26ClN3O4
- Molecular Weight : 467.9 g/mol
- CAS Number : 921791-74-4
Property | Value |
---|---|
Molecular Formula | C25H26ClN3O4 |
Molecular Weight | 467.9 g/mol |
CAS Number | 921791-74-4 |
Pharmacological Activity
Research indicates that this compound exhibits various biological activities:
1. Anticancer Activity
Studies have demonstrated that derivatives of the oxazepin structure can inhibit cancer cell proliferation. For instance, compounds similar to the one have shown significant inhibitory effects on various cancer cell lines such as MCF-7 and A549. The IC50 values for these compounds often range from 3 µM to 10 µM, indicating potent anticancer properties .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against several bacterial strains. Preliminary results suggest moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 72.8 to 150 μg/mL against pathogens like Escherichia coli and Klebsiella pneumoniae .
3. Anti-inflammatory Effects
Research indicates that oxazepin derivatives may also possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Enzyme Inhibition : It inhibits specific enzymes related to tumor growth and inflammation.
- Receptor Modulation : The interaction with various receptors involved in cell signaling pathways contributes to its anticancer and anti-inflammatory effects.
Case Studies
Several studies have highlighted the biological efficacy of similar compounds:
- Study on Anticancer Activity : A study published in MDPI reported that a related compound exhibited an IC50 value of 5.85 µM against MCF-7 cells, demonstrating comparable effectiveness to standard chemotherapeutics like doxorubicin .
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of a related oxazepin derivative and found it effective against multiple bacterial strains with MIC values significantly lower than those for traditional antibiotics .
- Anti-inflammatory Research : A recent study evaluated the anti-inflammatory effects of oxazepin derivatives and noted a substantial reduction in TNF-alpha levels upon treatment with these compounds .
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-4-11-24-18-12-16(9-10-19(18)28-14-21(2,3)20(24)25)23-29(26,27)13-15-7-5-6-8-17(15)22/h5-10,12,23H,4,11,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRKHGSQPYUSAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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